Tris(2,2'-bipyridyl)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

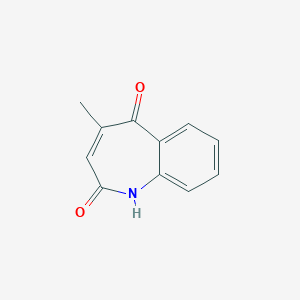

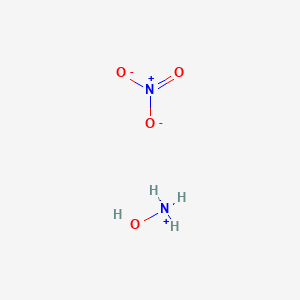

Tris(2,2’-bipyridyl)ruthenium(II) is a coordination compound known for its significant role in electrochemiluminescence (ECL). This compound, often referred to as a luminophore, has been pivotal in advancing ECL from a laboratory curiosity to a commercial analytical instrument used in various diagnostic applications . Its unique properties, such as excellent chemical stability, favorable electrochemical properties, high emission quantum yield, and relatively long lifetime of its excited state, make it a gold-standard luminophore in ECL .

Méthodes De Préparation

The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in an ethanol/water mixture. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Tris(2,2’-bipyridyl)ruthenium(II) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In ECL, the compound is often involved in electron transfer reactions at the electrode-electrolyte interface, leading to the emission of light . Common reagents used in these reactions include coreactants such as tri-n-propylamine, amino acids, and oxalate . The major products formed from these reactions are excited state luminophore species, which emit light upon returning to the ground state .

Applications De Recherche Scientifique

Tris(2,2’-bipyridyl)ruthenium(II) has a wide range of scientific research applications. In chemistry, it is used as a reagent in the fabrication of heterogeneous electrochemiluminescence platforms . In biology and medicine, it is employed in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, and latent fingerprint detection . The compound is also used in point-of-care testing and the detection of non-biomolecules . Additionally, it serves as a high-efficiency triplet emitter for organic light-emitting diodes (OLEDs) and sensor research .

Mécanisme D'action

The mechanism of action of Tris(2,2’-bipyridyl)ruthenium(II) in ECL involves the generation of an excited state luminophore species through electron transfer reactions. When an appropriate potential is applied, the compound undergoes oxidation to form [Ru(bpy)3]3+, which is then reduced by a coreactant to produce the excited state [Ru(bpy)3]2+ . This excited state species emits light as it returns to the ground state, providing the basis for its use in ECL-based sensors .

Comparaison Avec Des Composés Similaires

Tris(2,2’-bipyridyl)ruthenium(II) is often compared with other similar compounds such as Tris(2,2’-bipyridyl)ruthenium(III) and Tris(2,2’-bipyridyl)ruthenium(IV). While these compounds share similar structures, Tris(2,2’-bipyridyl)ruthenium(II) is unique due to its optimal electrochemical properties and high emission quantum yield . Other similar compounds include Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate, which is used in the development of light-emitting electrochemical cell-based devices .

Propriétés

Numéro CAS |

15158-62-0 |

|---|---|

Formule moléculaire |

C30H24N6Ru+2 |

Poids moléculaire |

569.6 g/mol |

Nom IUPAC |

2-pyridin-2-ylpyridine;ruthenium(2+) |

InChI |

InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |

Clé InChI |

HNVRWFFXWFXICS-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Key on ui other cas no. |

15158-62-0 |

Numéros CAS associés |

14323-06-9 (dichloride) |

Synonymes |

(Ru(bpy)3) (Ru(bpy)3)(B(C6F5)4)2 (Ru(bpy)3)Cl2 Ru(II)-tris(bipyridyl) ruthenium II tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium II tris(2,2'-bipyridine)ruthenium II, dichloride tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)